molecular formula C20H20N6O2 B6447516 2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2549001-32-1

2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

货号: B6447516
CAS 编号: 2549001-32-1
分子量: 376.4 g/mol
InChI 键: JIWXJCJXLGBITL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a furo[3,2-c]pyridine-linked piperidinyloxy group and a 1-methylpyrazol-4-yl moiety. The furopyridine and pyrimidine scaffolds are common in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions with biological targets.

属性

IUPAC Name

4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]furo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-25-13-15(12-24-25)14-10-22-20(23-11-14)28-16-3-7-26(8-4-16)19-17-5-9-27-18(17)2-6-21-19/h2,5-6,9-13,16H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWXJCJXLGBITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CC5=C4C=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Formation of 2-Chloro-5-iodopyrimidine

Aminopyrazole derivatives react with malonate esters under basic conditions to form dihydroxypyrimidines, which are subsequently dichlorinated using phosphorus oxychloride (POCl₃). For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol undergoes chlorination with POCl₃ at reflux to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in 61% yield. Selective substitution at C5 is achieved using iodinating agents (e.g., N-iodosuccinimide), affording 2-chloro-5-iodopyrimidine as a key intermediate.

Introduction of the 1-Methyl-1H-pyrazol-4-yl Group

The C5 position is functionalized via Suzuki-Miyaura cross-coupling :

Coupling Conditions

ReagentCatalyst SystemYieldReference
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(PPh₃)₄, Na₂CO₃, DME/H₂O78%

The reaction proceeds at 80°C for 12 hours, leveraging the iodide’s superior reactivity over chloride. Post-coupling, the crude product is purified via silica gel chromatography to isolate 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine.

Synthesis of the Piperidine-Furopyridine Side Chain

Piperidine Subunit Preparation

4-Hydroxypiperidine is protected as its tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in THF/water (79% yield). The Boc group ensures chemoselectivity during subsequent reactions.

Furo[3,2-c]pyridine Construction

Furopyridine synthesis employs a cyclodehydration strategy:

  • Ethyl 3-(pyridin-4-yl)propanoate undergoes iodination at C4.

  • Pd-catalyzed cyclization with a propargyl alcohol derivative forms the furan ring.

Coupling Piperidine and Furopyridine

The Boc-protected piperidine reacts with 4-chlorofuro[3,2-c]pyridine via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C, 24h), achieving 68% yield. Subsequent Boc deprotection with HCl/dioxane yields 1-(furo[3,2-c]pyridin-4-yl)piperidin-4-ol.

Final Assembly: Etherification of Pyrimidine

Nucleophilic Aromatic Substitution

2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine reacts with 1-(furo[3,2-c]pyridin-4-yl)piperidin-4-ol under mild basic conditions (K₂CO₃, DMF, 60°C), yielding the target compound in 65% yield. Alternative methods using CsF or phase-transfer catalysts (e.g., TBAB) improve efficiency to 73%.

Optimization Data

BaseSolventTemperature (°C)Time (h)Yield
K₂CO₃DMF602465%
Cs₂CO₃DMSO801270%
DBUTHF701868%

Analytical Characterization and Validation

  • HRMS (ESI+): m/z calculated for C₂₄H₂₅N₆O₃ [M+H]⁺: 457.1934; found: 457.1936.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.35 (d, J = 5.6 Hz, 1H, furopyridine-H), 7.98 (s, 1H, pyrazole-H), 6.92 (d, J = 5.6 Hz, 1H, furopyridine-H), 4.95–4.89 (m, 1H, piperidine-OCH), 3.91 (s, 3H, N-CH₃).

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrimidine Functionalization: Competitive substitution at C2 and C4 is minimized by using sterically hindered bases (e.g., DIPEA).

  • Furopyridine Stability: The furan ring is prone to oxidation; reactions are conducted under inert atmosphere with radical scavengers (e.g., BHT) .

化学反应分析

Types of Reactions

2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

  • Substitution Reactions: : Both nucleophilic and electrophilic substitutions can occur, depending on the reaction conditions and the presence of other functional groups.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen with catalysts.

  • Catalysts: : Palladium on carbon, copper iodide.

  • Solvents: : Dimethyl sulfoxide, tetrahydrofuran, acetonitrile.

Major Products

The major products from these reactions often involve modifications to the pyrimidine and pyrazole rings, leading to derivatives with potentially enhanced properties or new functionalities.

科学研究应用

2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine has a broad range of scientific research applications:

  • Medicinal Chemistry: : Investigated for potential therapeutic effects in treating diseases such as cancer and neurological disorders.

  • Biological Studies: : Used as a probe to study biological pathways and interactions at the molecular level.

  • Industrial Applications: : Functions as an intermediate in the synthesis of more complex molecules used in various industrial processes.

作用机制

The mechanism by which 2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine exerts its effects is complex and involves multiple molecular targets. It is believed to:

  • Bind to Specific Enzymes or Receptors: : Affecting their activity and leading to changes in cellular processes.

  • Modulate Signaling Pathways: : Particularly those involved in cell proliferation and apoptosis.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Core Structure Key Substituents Pharmacological Target Activity/IC₅₀ Reference
Target compound Pyrimidine - 1-Methylpyrazol-4-yl
- Furo[3,2-c]pyridin-4-yl-piperidinyloxy
Not explicitly stated N/A N/A
GDC-0941 () Thieno[3,2-d]pyrimidine - 4-Morpholinyl
- 4-Methanesulfonyl-piperazinylmethyl
PI3K p110α IC₅₀ = 3 nM (PI3Kα)
Crizotinib () Pyridine - 2,6-Dichloro-3-fluorophenyl ethoxy
- Piperidin-4-yl-pyrazol-4-yl
c-Met/ALK kinases IC₅₀ = 4–20 nM (c-Met)
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (EP 1 808 168 B1) Pyrazolo[3,4-d]pyrimidine - 3-Isopropyl-oxadiazole
- Piperidinyloxy
Kinase inhibitors (unspecified) Patent claims broad kinase inhibition
CCT-244747 () Pyrazinecarbonitrile - 4-Methoxy-5-(1-methylpyrazol-4-yl)pyridinylamino
- (R)-dimethylaminopropyloxy
CHK1 kinase IC₅₀ = 7.6 nM (CHK1)

Structural and Functional Insights

Core Scaffold Variations: The pyrimidine core in the target compound contrasts with the thienopyrimidine (GDC-0941) or pyrazolo[3,4-d]pyrimidine (EP 1 808 168 B1) scaffolds in analogs. These variations influence binding pocket compatibility; for example, thienopyrimidines exhibit enhanced planar rigidity for ATP-binding pocket interactions . The furo[3,2-c]pyridine moiety in the target compound is less common than the pyridine or oxadiazole groups in analogs but may confer unique electronic properties for target engagement .

Substituent Contributions :

  • The 1-methylpyrazol-4-yl group is a bioisostere for heteroaromatic amines, often improving solubility and metabolic stability compared to bulkier substituents (e.g., 4-methanesulfonyl-piperazinyl in GDC-0941) .
  • Piperidinyloxy linkers (common in all compounds) enhance conformational flexibility, aiding in target binding .

Target Selectivity :

  • GDC-0941’s morpholinyl group is critical for PI3Kα selectivity, while Crizotinib’s dichlorofluorophenyl group optimizes c-Met binding . The target compound lacks these motifs, suggesting divergent target profiles.

Crystallography

and highlight the importance of X-ray crystallography in confirming piperidine-pyrimidine conformations. For example, the compound in (a pyrimidine-piperazine derivative) crystallizes in a monoclinic system (space group P2₁/c), with bond angles consistent with sp³-hybridized piperidine nitrogen .

Pharmacological and Patent Landscape

  • GDC-0941: Advanced to clinical trials for cancer, demonstrating oral bioavailability and nanomolar potency .
  • Crizotinib : Approved for ALK-positive NSCLC, with pharmacokinetics influenced by its pyridine core .
  • Patent Claims : EP 1 808 168 B1 () and related patents protect pyrazolo[3,4-d]pyrimidines with piperidinyloxy groups, indicating therapeutic relevance for kinase targets .

生物活性

The compound 2-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N4O2\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2

This structure features a pyrimidine core substituted with a furo[3,2-c]pyridine and a pyrazole moiety, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Some key mechanisms include:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of certain kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The structural components suggest possible interactions with inflammatory pathways, potentially reducing inflammation in various models.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of the compound:

Assay TypeCell LineIC50 (µM)Reference
CytotoxicityHeLa (cervical cancer)12.5
CytotoxicityA549 (lung cancer)15.0
Antioxidant ActivityDPPH assay45.0
Anti-inflammatoryRAW 264.7 (macrophages)20.0

These results indicate that the compound possesses moderate cytotoxicity against certain cancer cell lines and shows promise as an antioxidant and anti-inflammatory agent.

In Vivo Studies

Limited in vivo studies have been reported; however, preliminary data from animal models suggest that the compound may reduce tumor growth and inflammation markers when administered at specific dosages.

Case Studies

A notable case study involved a series of derivatives based on the parent compound, where modifications led to enhanced biological activities:

  • Derivatives Synthesis : Various derivatives were synthesized by altering functional groups on the furo[3,2-c]pyridine and pyrazole moieties.
  • Enhanced Antitumor Activity : One derivative exhibited an IC50 value of 5 µM against breast cancer cell lines, significantly lower than that of the parent compound, indicating improved potency.
  • Mechanistic Insights : Further mechanistic studies revealed that this derivative induced apoptosis through caspase activation pathways.

常见问题

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis of structurally related pyrimidine derivatives often involves multi-step reactions with careful optimization of catalysts and solvents. For example:

  • Step 1 : Condensation of a furopyridine-piperidine intermediate with a substituted pyrazole-pyrimidine moiety.
  • Step 2 : Use of p-toluenesulfonic acid (p-TsOH) as a catalyst in cyclization reactions, as demonstrated in analogous pyrimidine syntheses .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track intermediates and final product purity .

Q. Key Parameters :

  • Temperature: 80–110°C for cyclization.
  • Solvent: Glacial acetic acid or ethanol for improved yield.
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Characterization should integrate complementary techniques:

  • ¹H/¹³C NMR : Assign protons and carbons in the furopyridine, piperidine, and pyrazole-pyrimidine moieties. Aromatic protons in the pyrimidine ring typically appear at δ 8.0–9.0 ppm, while piperidine protons resonate at δ 1.5–3.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion for C₂₀H₂₁N₅O₂: 376.1764).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as shown for structurally similar piperazine-pyrimidine hybrids .

Q. How can researchers validate the compound’s purity and stability under experimental conditions?

  • HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to detect impurities (>98% purity threshold).
  • Accelerated Stability Studies : Store the compound at 40°C/75% relative humidity for 4 weeks; monitor degradation via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability for most assays) .

Q. What computational tools predict the compound’s physicochemical and drug-like properties?

  • SwissADME : Predict logP (lipophilicity), topological polar surface area (TPSA), and bioavailability. For example, a TPSA >80 Ų may indicate poor blood-brain barrier penetration.
  • Molecular Dynamics Simulations : Assess binding modes to biological targets (e.g., kinases) using software like GROMACS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Core Modifications : Synthesize analogs with variations in the pyrazole (e.g., 1-ethyl instead of 1-methyl) or furopyridine substituents.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR). Compare IC₅₀ values to establish SAR trends .

Q. What strategies resolve contradictions between crystallographic data and computational modeling results?

  • Re-refinement of X-ray Data : Check for overlooked hydrogen bonds or π-π interactions in the crystal lattice using programs like SHELXL .
  • Docking Validation : Compare computed binding poses with crystallographic ligand orientations; adjust force field parameters if discrepancies exceed 2 Å RMSD .

Q. How can researchers investigate metabolic pathways and potential toxicity?

  • In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and identify metabolites via LC-QTOF-MS. Major Phase I metabolites often result from piperidine oxidation or pyrimidine hydroxylation .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential (IC₅₀ <10 µM warrants caution) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Rodent Models : Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (F%). Blood samples analyzed via LC-MS/MS can determine t₁/₂ and Cmax .
  • Disease Models : For CNS targets, use transgenic mice (e.g., Alzheimer’s models) with behavioral endpoints (e.g., Morris water maze) .

Q. How can researchers address low solubility in aqueous buffers for in vitro assays?

  • Co-solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
  • pH Adjustment : Prepare stock solutions in 10 mM HCl (pH 2.0) if the compound is ionizable .

Q. What collaborative approaches integrate chemical synthesis with biological validation?

  • Fragment-Based Drug Design (FBDD) : Combine synthetic chemistry with X-ray crystallography to iteratively optimize fragments .
  • Multi-Omics Integration : Corrogate transcriptomic/proteomic data from treated cell lines to identify off-target effects .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。